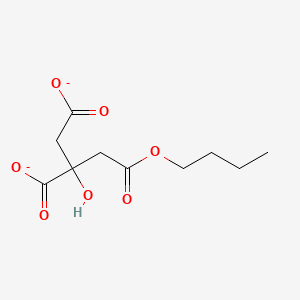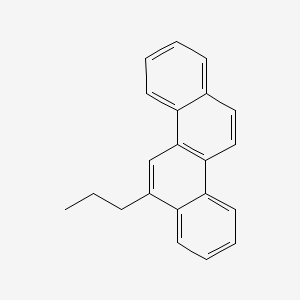
6-Propylchrysene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Propylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H18. It is a derivative of chrysene, characterized by the addition of a propyl group at the 6th position of the chrysene structure. This compound is known for its presence in the environment as a result of incomplete combustion of organic matter and has been identified as a potential carcinogen and mutagen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound is less common due to its limited commercial applications. it can be produced on a larger scale using similar alkylation techniques, with careful control of reaction conditions to maximize yield and purity .
化学反応の分析
Types of Reactions
6-Propylchrysene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxygenated PAHs.
Reduction: Dihydro derivatives.
Substitution: Various alkylated and acylated derivatives.
科学的研究の応用
6-Propylchrysene is primarily used in scientific research due to its potential biological effects. Its applications include:
Chemistry: Studying the behavior of PAHs and their derivatives.
Biology: Investigating its mutagenic and carcinogenic properties.
Medicine: Exploring its effects on cellular processes and potential therapeutic targets.
Industry: Limited use in the synthesis of specialized chemicals and materials.
作用機序
The mechanism by which 6-Propylchrysene exerts its effects involves its interaction with cellular DNA. It can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The compound’s planar structure allows it to intercalate between DNA bases, disrupting normal cellular processes and leading to mutagenic effects .
類似化合物との比較
Similar Compounds
Chrysene: The parent compound, lacking the propyl group.
Benzo[a]pyrene: Another PAH with known carcinogenic properties.
6-Methylchrysene: A similar derivative with a methyl group instead of a propyl group.
Uniqueness
6-Propylchrysene is unique due to the specific positioning of the propyl group, which influences its chemical reactivity and biological interactions. This structural variation can lead to differences in its mutagenic and carcinogenic potential compared to other PAHs .
特性
IUPAC Name |
6-propylchrysene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18/c1-2-7-16-14-21-17-9-4-3-8-15(17)12-13-20(21)19-11-6-5-10-18(16)19/h3-6,8-14H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBSMHMYMMBHFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[S-(R*,R*)]-3-Amino-2-hydroxy-propanoic-2,3-d2 Acid](/img/new.no-structure.jpg)
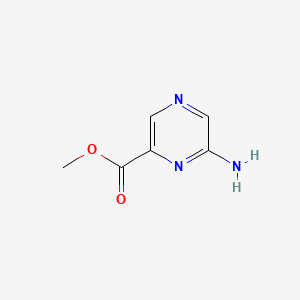
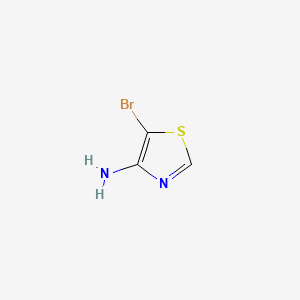
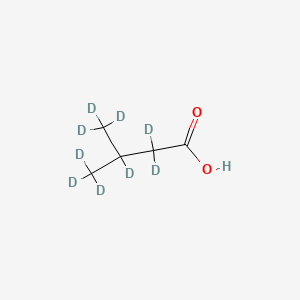
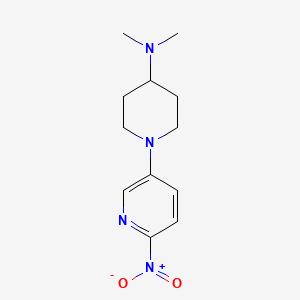
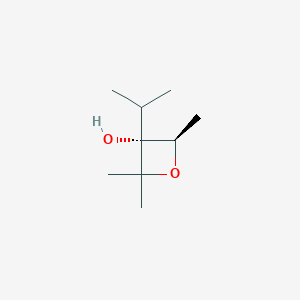
![Pyrido[2,3-e][1,4]oxazepine](/img/structure/B569830.png)
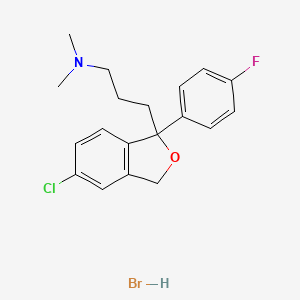
![2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-TimololEther](/img/structure/B569842.png)
